Cytotoxic Potency Against HeLa-S3: A Four-Way Direct Comparison Within the Dolabelide Family
In the original isolation study, dolabelide C was evaluated head-to-head against HeLa-S3 cervical cancer cells alongside the three other dolabelide congeners using the same assay platform. Dolabelide C displayed an IC₅₀ of 1.9 μg/mL, which is 3.3-fold more potent than dolabelide A (IC₅₀ = 6.3 μg/mL) but 1.5-fold less potent than dolabelide B (IC₅₀ = 1.3 μg/mL) and 1.3-fold less potent than dolabelide D (IC₅₀ = 1.5 μg/mL) [1]. This intermediate potency profile, when cross-referenced with the ring-size difference (24- vs 22-membered), provides a calibrated data point for dissecting the contribution of macrocycle dimensions to cytotoxicity, independent of the acetylation state [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) against HeLa-S3 cervical cancer cells |
|---|---|
| Target Compound Data | Dolabelide C: IC₅₀ = 1.9 μg/mL |
| Comparator Or Baseline | Dolabelide A: IC₅₀ = 6.3 μg/mL; Dolabelide B: IC₅₀ = 1.3 μg/mL; Dolabelide D: IC₅₀ = 1.5 μg/mL |
| Quantified Difference | 3.3-fold more potent than A; 1.5-fold less potent than B; 1.3-fold less potent than D |
| Conditions | HeLa-S3 human cervical cancer cell line; MTT or equivalent viability assay; data reported in the same publication series (J. Nat. Prod. 1997 and corroborated in Org. Lett. 2008) |
Why This Matters
Procurement of dolabelide C is required for any SAR matrix that aims to deconvolve the independent contributions of ring size (22 vs. 24 atoms) and acetylation state to cytotoxicity, because C occupies a unique coordinate in this two-dimensional parameter space.
- [1] Suenaga, K.; Nagoya, T.; Shibata, T.; Kigoshi, H.; Yamada, K. Dolabelides C and D, Cytotoxic Macrolides Isolated from the Sea Hare Dolabella auricularia. J. Nat. Prod. 1997, 60, 155–157. View Source
- [2] Waetzig, J. D.; Hanson, P. R. A Multifaceted Phosphate Tether: Application to the C15–C30 Subunit of Dolabelides A–D. Org. Lett. 2008, 10, 109–112. View Source
